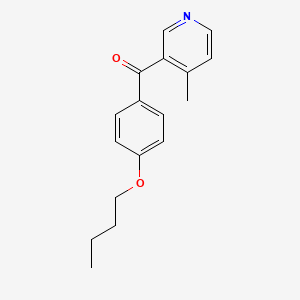

3-(4-Butoxybenzoyl)-4-methylpyridine

Description

3-(4-Butoxybenzoyl)-4-methylpyridine is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a butoxy group attached to the benzoyl moiety and a methyl group attached to the pyridine ring

Properties

IUPAC Name |

(4-butoxyphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-3-4-11-20-15-7-5-14(6-8-15)17(19)16-12-18-10-9-13(16)2/h5-10,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZJHVQGXGDNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Butoxybenzoyl)-4-methylpyridine typically involves the reaction of 4-butoxybenzoyl chloride with 4-methylpyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 4-butoxybenzoyl chloride and 4-methylpyridine.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.

Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of this compound.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

3-(4-Butoxybenzoyl)-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the butoxy or methyl groups can be replaced by other functional groups using appropriate reagents and conditions.

Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions to break down the ester linkage, resulting in the formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

3-(4-Butoxybenzoyl)-4-methylpyridine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Butoxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or proteins, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Butoxybenzoyl)-4-methylpyridine can be compared with other similar compounds, such as:

4-Methoxybenzoyl chloride: This compound has a methoxy group instead of a butoxy group and is used in similar synthetic applications.

4-Butylbenzoyl chloride: This compound has a butyl group instead of a butoxy group and is used in the synthesis of various organic compounds.

4-tert-Butylbenzoyl chloride: This compound has a tert-butyl group and is used in the synthesis of polymers and other materials.

The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties, making it suitable for a wide range of applications.

Biological Activity

3-(4-Butoxybenzoyl)-4-methylpyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields of medicine.

Overview of the Compound

This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a butoxybenzoyl group. This structural configuration is believed to contribute to its biological activity.

Biological Activities

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

2. Antifungal Activity

The compound also demonstrates antifungal properties. It has been tested against common fungal pathogens, showing effective inhibition of fungal growth, which could be beneficial in treating fungal infections.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, indicating a potential mechanism for cancer treatment. Further research is needed to elucidate the specific pathways involved.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Cell Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes, leading to cell lysis and death.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways in both microbial and cancer cells, thereby affecting their growth and survival.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, promoting programmed cell death.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.

- Method : Disk diffusion method was employed.

- Results : The compound showed an inhibition zone of 15 mm against E. coli and 20 mm against S. aureus, indicating significant antibacterial activity.

-

Anticancer Activity Assessment

- Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).

- Method : MTT assay was used to determine cell viability.

- Results : The compound reduced cell viability by 40% at a concentration of 50 µM after 48 hours.

Table 1: Biological Activities of this compound

| Activity Type | Test Organism/Cell Line | Inhibition Zone/IC50 | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 mm | |

| S. aureus | 20 mm | ||

| Antifungal | C. albicans | Effective inhibition | |

| Anticancer | MCF-7 (breast cancer) | IC50 = 50 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.